[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine
描述
Historical Development and Discovery
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine, first synthesized in the early 2000s, emerged as part of efforts to optimize pyridine-piperazine hybrids for pharmaceutical applications. Its development coincided with growing interest in nitrogen-containing heterocycles, driven by their versatility in drug design. Early synthetic routes involved nucleophilic substitution reactions between 3-chloropyridine derivatives and 1-methylpiperazine under basic conditions. The compound’s structural novelty—combining a pyridine core with a 4-methylpiperazine side chain and a primary amine group—positioned it as a candidate for studying structure-activity relationships in medicinal chemistry.
Key milestones include:
- 2005 : Initial characterization of related analogs in PubChem databases
- 2010s : Optimization of synthetic protocols using potassium carbonate in dimethylformamide
- 2020s : Application in high-throughput screening for enzyme inhibition studies
| Property | Value |
|---|---|
| Molecular formula | C11H18N4 |
| CAS Registry Number | 767628-83-1 |
| Melting point | 133–135°C |
| IUPAC name | [6-(4-methyl-1-piperazinyl)-3-pyridinyl]methylamine |
Significance in Medicinal Chemistry
This compound exemplifies the strategic integration of pyridine and piperazine pharmacophores, two scaffolds with proven therapeutic value. The pyridine ring contributes to π-π stacking interactions with biological targets, while the 4-methylpiperazine moiety enhances solubility and modulates electronic properties. The primary amine group at the 3-position serves as a handle for further functionalization, enabling covalent binding or salt formation.
Recent studies highlight its role as:
- A intermediate in synthesizing kinase inhibitors for oncology
- A precursor for urease inhibitors targeting Helicobacter pylori infections
- A building block for neuroactive compounds interacting with serotonin receptors
Comparative analysis with analogs shows that methylation at the piperazine’s 4-position improves metabolic stability compared to unsubstituted derivatives. However, the compound’s moderate lipophilicity (logP ≈ 1.8) presents formulation challenges for CNS-targeted therapies.
Structural Classification within Pyridine-Piperazine Hybrids
The compound belongs to a subclass defined by the following structural features:
Core components :
- Pyridine ring at position 6
- 4-Methylpiperazine substituent
- Methanamine group at position 3
Classification hierarchy :
- Heterocyclic amines →
- Bicyclic nitrogen systems →
- Pyridine-piperazine conjugates →
- 3-Aminomethyl derivatives
This architecture places it between simpler monoheterocycles (e.g., pyridine-based amines) and complex polycyclic systems (e.g., tricyclic antipsychotics). X-ray crystallography data for analogs reveal:
Current Research Landscape and Challenges
Ongoing investigations focus on three primary areas:
1. Synthetic methodology
- Development of continuous-flow reactors to improve yield (>85%) and purity
- Catalytic asymmetric synthesis for enantiomerically pure variants
2. Biological screening
- Library generation for virtual docking against COVID-19 main protease
- Evaluation as a fragment in PROTAC (proteolysis-targeting chimera) design
3. Computational modeling
- QSAR studies correlating substituent effects with urease inhibition (R2 = 0.91)
- Molecular dynamics simulations of blood-brain barrier permeability
Key challenges :
- Limited aqueous solubility (2.1 mg/mL at pH 7.4)
- Instability under acidic conditions (t1/2 = 3.2 hrs at pH 2)
- Complex regioselectivity in further derivatization reactions
Recent breakthroughs include the synthesis of fluorinated analogs showing 3-fold improved metabolic stability in human liver microsomes. However, scaling these modifications while maintaining synthetic feasibility remains an open problem.
属性
IUPAC Name |
[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11/h2-3,9H,4-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMWOGHWCDUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767628-83-1 | |
| Record name | [6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 4-methylpiperazine with 3-chloromethylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
化学反应分析
Types of Reactions
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Antidepressant Properties
Research indicates that compounds similar to [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine may interact with serotonin receptors, suggesting potential antidepressant effects. This interaction could help modulate neurotransmitter levels in the brain, offering therapeutic benefits for depression and anxiety disorders.
Anticancer Activity
The compound has shown promise in anticancer research. Derivatives of piperazine are known to inhibit tumor growth by disrupting cellular signaling pathways. Studies have indicated that this compound could serve as a lead compound for developing new anticancer agents targeting specific cancer types.
Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial and fungal strains. Its potential as a candidate for antibiotic development is noteworthy, particularly in an era where antibiotic resistance is a growing concern.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound can be achieved through several methods involving various reagents and purification techniques. Understanding the structure–activity relationship is crucial for optimizing its pharmacological properties. The presence of the piperazine ring is particularly significant as it contributes to the compound's biological activity and interaction with molecular targets .
Case Study 1: Antidepressant Activity
A study explored the effects of derivatives of this compound on serotonin reuptake inhibition, demonstrating promising results in animal models of depression. The findings suggest that this compound could be developed into a new class of antidepressants targeting serotonin pathways .
Case Study 2: Anticancer Research
In another study, researchers evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, supporting its potential as a therapeutic agent in oncology.
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The compound exhibited notable inhibitory effects, highlighting its potential role in combating antibiotic-resistant infections.
作用机制
The mechanism of action of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Structural and Functional Analysis
- 4-Methylpiperazine vs. Azepane () : The 4-methylpiperazine group in the target compound offers a smaller, more rigid bicyclic structure compared to azepane’s seven-membered ring. This rigidity may favor selective binding to biological targets (e.g., serotonin receptors) .
- Imidazole vs. Thiophene ( vs. 14) : The 2-methylimidazole substituent () provides hydrogen-bonding capability, whereas thiophene () enhances electron density, affecting redox properties and metabolic pathways .
- Ether vs. Amine Linkers ( vs.
Pharmacological Potential
- Netupitant Analogy () : The 4-methylpiperazinyl-pyridine motif in Netupitant (CAS 290297-26-6) demonstrates antiemetic efficacy via neurokinin-1 receptor antagonism. This suggests the target compound could be optimized for similar pathways .
- Thermodynamic Properties: Piperazine-containing compounds generally exhibit higher water solubility (e.g., Netupitant’s logP ~3.5) compared to thiophene or phenoxyethoxy analogs, which are more lipophilic .
生物活性
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies that highlight its therapeutic potential.
The synthesis of this compound typically involves the reaction of 4-methylpiperazine with pyridine derivatives. The purity of synthesized compounds is often reported to exceed 95%, indicating high-quality preparations suitable for biological testing .
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on anti-cancer and anti-microbial properties. Below are detailed findings from various studies:
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound derivatives:
- In Vitro Studies : Several derivatives have been tested against various cancer cell lines. For instance, one study reported significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 0.01 to 0.46 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 1 | MCF-7 | 0.01 |
| Derivative 2 | A549 | 0.46 |
| Derivative 3 | NCI-H460 | 0.03 |
Anti-Microbial Activity
In terms of anti-microbial effects, compounds derived from this compound have shown promising results against Mycobacterium tuberculosis:
- Minimum Inhibitory Concentration (MIC) : Compounds were found to exhibit MIC values between 0.2 to 1.5 µg/mL, demonstrating effective inhibition of bacterial growth .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the piperazine and pyridine rings significantly impact the biological activity of the compounds:
- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-donating groups at specific positions showed enhanced activity, while those with electron-withdrawing groups were largely inactive .
- Hydrophobicity : The logP values suggest that increased hydrophobicity correlates with improved membrane permeability and bioavailability, which is crucial for anti-cancer efficacy .
Case Studies
Several case studies illustrate the compound's therapeutic potential:
- Study on Anti-Cancer Activity : In a study by Xia et al., derivatives of this compound were evaluated for their ability to induce apoptosis in cancer cells, showing significant growth inhibition at low concentrations .
- Tuberculosis Treatment : Chibale et al. explored the efficacy of similar compounds in an acute mouse model for tuberculosis, confirming their in vivo activity against M.tb bacteria .
常见问题
Q. What are the established synthetic routes for [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis typically involves alkylation of a pyridine precursor with 4-methylpiperazine. A common route includes:
- Step 1: Reacting 6-chloropyridin-3-ylmethanamine with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or THF) .
- Step 2: Optimizing reaction time (12–24 hours) and temperature (80–100°C) to avoid side products like N-alkylation over C-alkylation .
- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization to achieve >95% purity .
Key Considerations: Excess 4-methylpiperazine (1.5–2 eq) improves yield, while inert atmosphere (N₂/Ar) minimizes oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers interpret key spectral data?
Answer:
- ¹H/¹³C NMR:
- MS (ESI+): Expect [M+H]⁺ at m/z 222.2 (C₁₁H₁₈N₄). Fragmentation peaks at m/z 178.1 (loss of piperazine) confirm structural integrity .
- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and detect impurities like unreacted chloropyridine .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?
Answer: Discrepancies often arise from:
- Tautomerism: Piperazine ring dynamics can split signals. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 50–80°C) .
- Solvent effects: Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO stabilizes NH protons, revealing hidden splitting .
- Isotopic labeling: Introduce ¹⁵N at the piperazine N to simplify splitting patterns in 2D HSQC experiments .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model charge distribution. The pyridine N and amine group are nucleophilic hotspots (Mulliken charge: −0.45 e) .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to predict regioselectivity in alkylation or acylation reactions .
- Docking Studies: For drug discovery, dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina to assess binding affinity (ΔG < −8 kcal/mol suggests strong interaction) .
Q. How can researchers design experiments to address contradictory data in the compound’s stability under acidic vs. basic conditions?
Answer:
Q. What strategies are effective for minimizing byproducts during the synthesis of this compound?
Answer:
- Byproduct Identification: Common impurities include bis-alkylated derivatives (e.g., di-piperazine adducts). Use LC-MS to track their formation .
- Optimization via DOE: Apply a factorial design (factors: temperature, solvent, stoichiometry) to maximize yield (≥85%) while suppressing byproducts (<5%) .
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance piperazine nucleophilicity in biphasic systems (H₂O/CH₂Cl₂) .
Q. How can researchers validate the biological activity of this compound in kinase inhibition assays?
Answer:
- In Vitro Assays: Use ADP-Glo™ Kinase Assay to measure IC₅₀ against targets like JAK2 or EGFR. Compare with positive controls (e.g., imatinib) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying piperazine substituents) to correlate structural features with potency .
- Crystallography: Co-crystallize the compound with kinase domains (PDB ID: 1XBB) to confirm binding mode and hydrogen-bond interactions .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Answer:
- Preparative HPLC: Use a gradient elution (MeCN/H₂O from 20:80 to 50:50) to resolve polar byproducts .
- Ion-Exchange Chromatography: For amine-rich mixtures, employ a Dowex® 50WX4 resin (NH₄⁺ form) to selectively retain the target compound .
- Crystallization Screening: Test solvents (e.g., EtOAc/hexane) to obtain single crystals for X-ray validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
